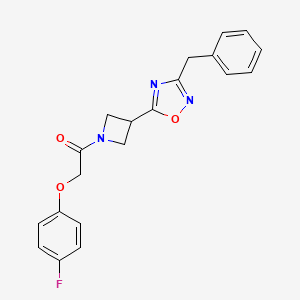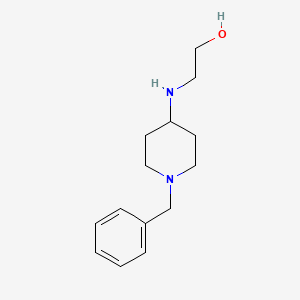
2-(1-Benzyl-piperidin-4-ylamino)-ethanol
Übersicht
Beschreibung
2-(1-Benzyl-piperidin-4-ylamino)-ethanol, also known as BPE, is a synthetically produced compound used in scientific research and laboratory experiments. BPE is an important compound in the field of chemistry, as it is used in the synthesis of various other compounds and has been found to have a wide range of biological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
2-(1-Benzyl-piperidin-4-ylamino)-ethanol has been utilized in the synthesis of various compounds with potential microbial applications. For instance, Patel and Agravat (2007) synthesized 2-(p-aminophenylsulfonamido) substituted benzothiazoles using a mixture of pyridine and acetic anhydride, which formed an electrophilic complex (N-acetyl pyridinium) to facilitate condensation. This study showcased the compound's role in generating new chemical entities with antibacterial and antifungal activities, demonstrating its importance in the field of microbial studies (Patel & Agravat, 2007).
Synthesis and Antimicrobial Activity
The compound has been instrumental in synthesizing various derivatives with significant antimicrobial properties. Kottapalle and Shinde (2021) reported the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, where 2-(1-Benzyl-piperidin-4-ylamino)-ethanol played a key role. These synthesized compounds exhibited notable antibacterial and antifungal activities, highlighting the compound's relevance in creating new antimicrobial agents (Kottapalle & Shinde, 2021).
Cytotoxic Activity
The compound has also been used in the synthesis of molecules with potential cytotoxic activities against tumor cells. Vosooghi et al. (2010) synthesized a series of compounds by condensation involving 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, which showed significant cytotoxic activities against human tumor cell lines. This emphasizes the compound's utility in the development of new therapeutic agents for cancer treatment (Vosooghi et al., 2010).
Three-Component Complex Study
A three-component complex involving 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, p-hydroxybenzoic acid, and water was studied by Dega-Szafran et al. (2017). The research provided insights into the hydrogen-bonded interaction between amino alcohol and benzoic acid molecules, offering valuable information on molecular interactions and compound behavior in different conditions (Dega-Szafran et al., 2017).
Eigenschaften
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSSEEPLNUNWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903506 | |
| Record name | NoName_4185 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-piperidin-4-ylamino)-ethanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)
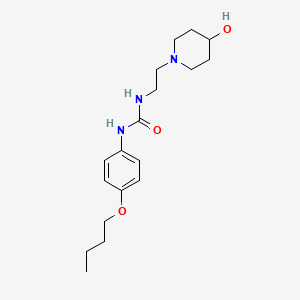

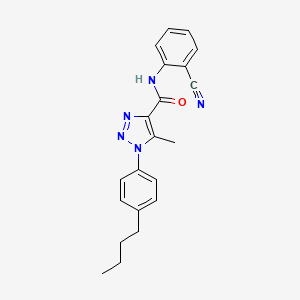
![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)

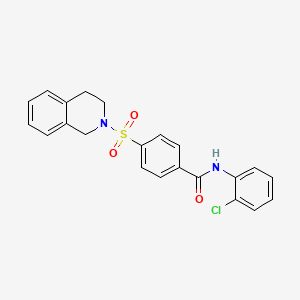
![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)
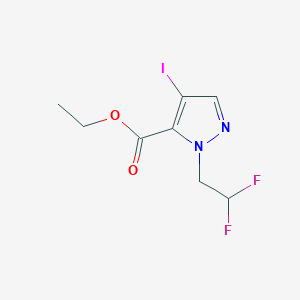
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)
